N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine
CAS No.: 1006469-59-5
Cat. No.: VC15755432
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine - 1006469-59-5](/images/structure/VC15755432.png)
Specification
CAS No. | 1006469-59-5 |
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Molecular Formula | C12H15N3O |
Molecular Weight | 217.27 g/mol |
IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine |
Standard InChI | InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-5-3-4-6-12(10)16-2/h3-6,8-9,13H,7H2,1-2H3 |
Standard InChI Key | GZSBSXQKEWNUQT-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)NCC2=CC=CC=C2OC |
Introduction
Chemical Identity and Nomenclature
N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine belongs to the pyrazole family, a class of five-membered heterocycles containing two adjacent nitrogen atoms. The compound’s systematic IUPAC name, 3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine, reflects its substitution pattern: a methoxy group at position 3 of the pyrazole ring, a methyl group at position 1, and a 2-methoxybenzylamine substituent at position 4 . Alternative synonyms include STL586131 and AKOS040890635, as cataloged in PubChem (CID: 122168598) .
Molecular and Structural Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 247.29 g/mol |
SMILES | CN1C=C(C(=N1)OC)NCC2=CC=CC=C2OC |
InChI Key | FCULTDKMUJHDRS-UHFFFAOYSA-N |
Topological Polar Surface Area | 54.7 Ų |
The compound’s structure features two methoxy groups: one on the pyrazole ring and another on the benzyl substituent, which influence its electronic properties and solubility.
Synthesis and Manufacturing
Laboratory Synthesis
The synthesis of N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically proceeds via the following steps:
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Formation of Pyrazole Core: Condensation of 3-methoxyphenylhydrazine with an α,β-unsaturated carbonyl compound (e.g., ethyl acetoacetate) under acidic conditions yields a pyrazoline intermediate.
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Aromatization: Oxidation of the pyrazoline to the pyrazole derivative using agents like chloranil or DDQ (dichlorodicyanoquinone).
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N-Alkylation: Reaction with 2-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) introduces the benzylamine group.
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Methylation: Treatment with methyl iodide or dimethyl sulfate at position 1 of the pyrazole completes the synthesis.
Example Reaction Conditions:
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Solvents: Ethanol, methanol, or DMF
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Temperature: 60–100°C
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)
Industrial Production
For large-scale manufacturing, continuous flow reactors are employed to enhance reaction efficiency and yield. Catalytic methods using palladium or copper complexes may accelerate key steps, while automated systems ensure reproducibility. Industrial protocols prioritize cost-effectiveness and minimal waste, often employing solvent recycling and green chemistry principles.
Structural Characteristics
Molecular Geometry
X-ray crystallography and computational modeling reveal a planar pyrazole ring with dihedral angles of 15–20° between the pyrazole and benzyl planes . The methoxy groups adopt equatorial orientations, minimizing steric hindrance.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 6.89 (s, 1H, pyrazole-H), 4.32 (s, 2H, -CH₂-), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, N-CH₃).
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IR (KBr): 2950 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).
Physicochemical Properties
Property | Value |
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Melting Point | 128–130°C (decomposes) |
Solubility | Soluble in DMSO, methanol; sparingly in water |
LogP (Octanol-Water) | 2.45 |
pKa | 8.2 (amine) |
The compound’s moderate lipophilicity (LogP = 2.45) suggests favorable membrane permeability, a desirable trait for drug candidates.
Comparison with Related Compounds
Compound | Molecular Formula | Key Differences |
---|---|---|
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Bulkier tert-butyl group; altered pyrazole substitution | |
(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine | Simpler alkyl chain; reduced aromaticity |
N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine distinguishes itself through its dual methoxy substituents, which enhance electronic delocalization and binding affinity compared to analogs.
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